molecular formula C21H23N3O3 B11573403 2,7-Dimethyl-5-(2,4,5-trimethoxyphenyl)-5,6-dihydropyrazolo[1,5-c]quinazoline

2,7-Dimethyl-5-(2,4,5-trimethoxyphenyl)-5,6-dihydropyrazolo[1,5-c]quinazoline

Cat. No.: B11573403
M. Wt: 365.4 g/mol
InChI Key: GYMXSWLOCSEYEX-UHFFFAOYSA-N
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Description

2,7-Dimethyl-5-(2,4,5-trimethoxyphenyl)-5H,6H-pyrazolo[1,5-c]quinazoline is a complex organic compound that belongs to the class of pyrazoloquinazolines. This compound is characterized by its unique structure, which includes a pyrazoloquinazoline core substituted with dimethyl and trimethoxyphenyl groups. The presence of the trimethoxyphenyl group is particularly notable due to its significant pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-dimethyl-5-(2,4,5-trimethoxyphenyl)-5H,6H-pyrazolo[1,5-c]quinazoline typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of a suitable pyrazole derivative, followed by its condensation with a quinazoline precursor. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2,7-Dimethyl-5-(2,4,5-trimethoxyphenyl)-5H,6H-pyrazolo[1,5-c]quinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction can produce various reduced forms of the original compound .

Scientific Research Applications

2,7-Dimethyl-5-(2,4,5-trimethoxyphenyl)-5H,6H-pyrazolo[1,5-c]quinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,7-dimethyl-5-(2,4,5-trimethoxyphenyl)-5H,6H-pyrazolo[1,5-c]quinazoline involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group plays a crucial role in binding to target proteins, such as tubulin and heat shock proteins, thereby inhibiting their function. This inhibition can lead to the disruption of cellular processes, such as cell division and protein folding, which are essential for the survival and proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Dimethyl-5-(2,4,5-trimethoxyphenyl)-5H,6H-pyrazolo[1,5-c]quinazoline is unique due to its specific combination of the pyrazoloquinazoline core and the trimethoxyphenyl group. This unique structure imparts distinct pharmacological properties, making it a valuable compound in various scientific and industrial applications .

Properties

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

2,7-dimethyl-5-(2,4,5-trimethoxyphenyl)-5,6-dihydropyrazolo[1,5-c]quinazoline

InChI

InChI=1S/C21H23N3O3/c1-12-7-6-8-14-16-9-13(2)23-24(16)21(22-20(12)14)15-10-18(26-4)19(27-5)11-17(15)25-3/h6-11,21-22H,1-5H3

InChI Key

GYMXSWLOCSEYEX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C3=CC(=NN3C(N2)C4=CC(=C(C=C4OC)OC)OC)C

Origin of Product

United States

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